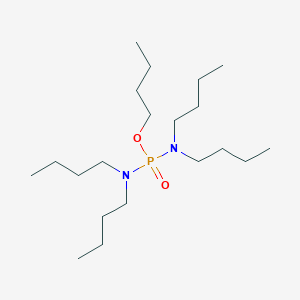
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one is a complex organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may involve hydrogenation and oxidation to introduce the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and specialized catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Indanone: A simpler bicyclic ketone with similar structural features.
Tetralone: Another bicyclic ketone with a different ring fusion pattern.
Hydrindone: A related compound with a similar bicyclic structure but different functional groups.
Propiedades
Número CAS |
38229-67-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
tricyclo[4.3.2.01,6]undecan-2-one |
InChI |
InChI=1S/C11H16O/c12-9-3-1-4-10-5-2-6-11(9,10)8-7-10/h1-8H2 |
Clave InChI |
WSIQUQJHXIKUKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C23CCCC2(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


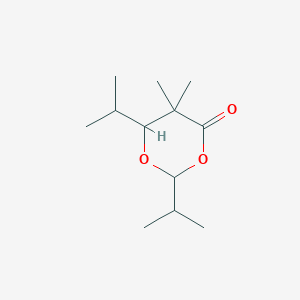
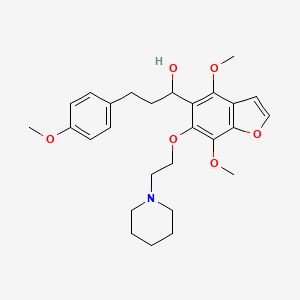
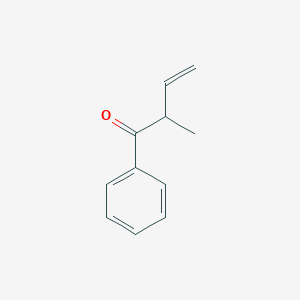
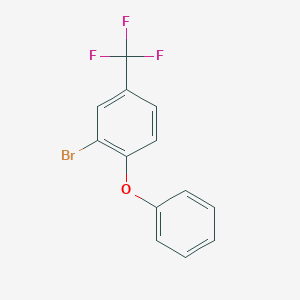



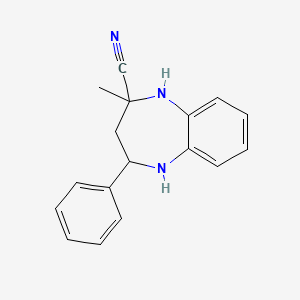
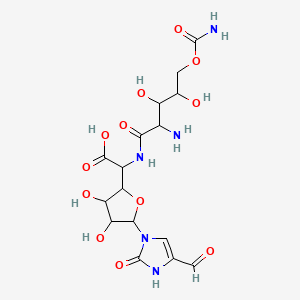

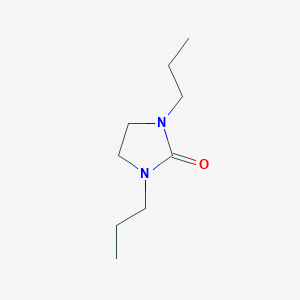
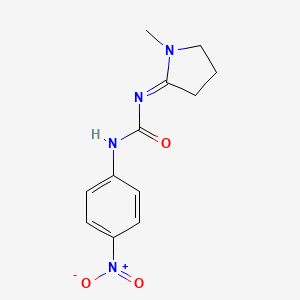
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
